N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide
Description
N-(2-Carbamoylphenyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group attached to a 2-carbamoylphenylamine moiety. Such compounds are frequently explored for their biological activities, including antiviral, receptor-binding, and enzyme-inhibitory properties, as highlighted across multiple studies .
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C16H16N2O4/c1-21-11-7-10(8-12(9-11)22-2)16(20)18-14-6-4-3-5-13(14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
InChI Key |
AJYNRDHVVDAKIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Dicyclohexylcarbodiimide (DCC) Mediated Synthesis
In this method, 3,5-dimethoxybenzoic acid is activated using DCC in anhydrous dichloromethane or tetrahydrofuran (THF). A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to enhance reaction efficiency by preventing side reactions such as O-acylation. The activated intermediate reacts with 2-aminobenzamide at 0–25°C for 12–24 hours, yielding the target compound after purification via column chromatography (silica gel, ethyl acetate/hexane).
Key Reaction Parameters:
Ethylcarbodiimide Hydrochloride (EDCl) with Hydroxybenzotriazole (HOBt)
EDCl/HOBt systems offer a milder alternative to DCC, particularly for acid-sensitive substrates. The reaction proceeds in dimethylformamide (DMF) or acetonitrile, with triethylamine (TEA) as a base to neutralize HCl byproducts. This method typically achieves comparable yields (70–80%) but requires shorter reaction times (4–6 hours).
Acid Chloride Intermediate Route
An alternative strategy involves converting 3,5-dimethoxybenzoic acid into its corresponding acid chloride prior to amidation. This two-step approach often improves reaction efficiency and scalability.
Formation of 3,5-Dimethoxybenzoyl Chloride
Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] is used to generate the acid chloride. The reaction is conducted under reflux in anhydrous dichloromethane, with a catalytic amount of DMF to accelerate chloride formation. Excess reagent is removed under reduced pressure, and the crude acid chloride is used directly in the next step.
Typical Conditions:
-
Reagent: SOCl₂ (2.5 equiv)
-
Temperature: 40–60°C
-
Time: 2–4 hours
Amidation with 2-Aminobenzamide
The acid chloride is reacted with 2-aminobenzamide in the presence of a non-nucleophilic base such as TEA or pyridine. This step is performed in THF or ethyl acetate at 0–25°C, yielding the product within 1–3 hours. Purification via recrystallization (ethanol/water) often affords higher purity compared to carbodiimide-based methods.
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of each approach:
| Method | Reagents | Yield | Reaction Time | Purification |
|---|---|---|---|---|
| DCC/DMAP | DCC, DMAP | 65–75% | 12–24 h | Column chromatography |
| EDCl/HOBt | EDCl, HOBt, TEA | 70–80% | 4–6 h | Column chromatography |
| Acid Chloride (SOCl₂) | SOCl₂, TEA | 75–85% | 3–5 h | Recrystallization |
Key observations:
-
The acid chloride route offers higher yields and simpler purification but requires handling corrosive reagents.
-
Carbodiimide methods are preferable for small-scale syntheses due to milder conditions.
Reaction Optimization and Scalability
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction rates but may complicate product isolation. Ethyl acetate strikes a balance between solubility and ease of solvent removal, particularly in industrial settings.
Temperature Control
Exothermic reactions during acid chloride formation necessitate careful temperature monitoring. Jacketed reactors are recommended for large-scale production to maintain temperatures below 60°C.
Catalytic Additives
DMAP (5–10 mol%) significantly improves yields in carbodiimide-mediated couplings by suppressing dimerization side reactions.
Structural Characterization and Quality Control
The final product is characterized using:
-
¹H NMR (CDCl₃): δ 3.85 (s, 6H, OCH₃), 6.55–7.85 (m, aromatic protons).
-
HPLC: >98% purity (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors are increasingly adopted to:
-
Minimize exposure to hazardous reagents (e.g., SOCl₂).
-
Improve heat dissipation during exothermic steps.
-
Reduce purification costs through in-line extraction systems.
Emerging Methodologies
Recent advances in enzymatic catalysis and photoredox amidation show promise for greener syntheses, though these remain experimental for this specific compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbamoyl group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products Formed
Oxidation: Formation of N-(2-carbamoylphenyl)-3,5-dihydroxybenzamide.
Reduction: Formation of N-(2-aminophenyl)-3,5-dimethoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Antiviral Potential
Indenothiazole derivatives (e.g., 7c–7i in ) bearing 3,5-dimethoxybenzamide groups demonstrated moderate to high inhibitory activity against SARS-CoV-2, with IC50 values ranging from 1.2–8.7 µM. The chloro-substituted compound (7e) showed superior activity (IC50 = 1.2 µM), suggesting electronegative groups enhance viral protease binding .
Receptor Binding
[<sup>18</sup>F]Fallypride, a 3,5-dimethoxybenzamide derivative with a fluoropropyl group, exhibits nanomolar affinity (Ki = 0.02 nM) for dopamine D2/D3 receptors, highlighting the pharmacophore's versatility in neuroimaging . Modifications to the amine moiety (e.g., indenothiazole vs. fluoropropyl) drastically alter receptor selectivity.
Enzyme Inhibition
Trimethoxyphenyl-substituted benzamides (e.g., 4a–4c in ) inhibited tubulin polymerization (IC50 = 2.1–4.5 µM), with the 4-methoxyphenyl variant (4c) showing the highest potency. The 3,4,5-trimethoxy motif mimics colchicine-binding site requirements, a feature absent in simpler dimethoxy derivatives .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer therapy. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that this compound may exert its effects through various mechanisms, including the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. Notably, it has been shown to inhibit the STAT3 signaling pathway, which is frequently activated in various cancers.
Inhibition of STAT3 Pathway
In studies involving cancer cell lines such as MDA-MB-231 and HCT-116, this compound demonstrated significant inhibition of IL-6/STAT3 signaling. The half-maximal inhibitory concentration (IC50) was reported to be in the range of 0.61 to 1.11 mM. The mechanism involves the inhibition of phosphorylation at Tyr705 residue of STAT3 and subsequent downregulation of downstream genes associated with cell survival and proliferation .
Biological Activity Data
The following table summarizes the biological activity data for this compound compared to other compounds in its class:
| Compound | IC50 (mM) | MDA-MB-231 Inhibition (%) | HCT-116 Inhibition (%) |
|---|---|---|---|
| This compound | 0.61 - 1.11 | 91.54 ± 3.25 | 73.77 ± 3.42 |
| Niclosamide | 0.50 | 76.81 ± 5.24 | 66.16 ± 5.51 |
| Compound B12 | 1.00 | 48.23 ± 5.19 | 63.98 ± 3.15 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
-
Case Study on MDA-MB-231 Cells :
- Objective : To assess the apoptotic effects of the compound.
- Method : Cells were treated with varying concentrations for 24 hours followed by flow cytometry analysis.
- Findings : A significant increase in apoptotic cells was observed, with a notable reduction in anti-apoptotic proteins such as Bcl-xl and an increase in cleaved caspases .
-
In Vivo Study :
- Objective : To evaluate tumor growth inhibition in a xenograft model.
- Method : MDA-MB-231 cells were implanted in nude mice treated with this compound at a dose of 30 mg/kg.
- Results : The compound significantly suppressed tumor growth compared to controls, indicating its potential as an effective anticancer agent .
Q & A
Q. What are the critical synthetic pathways and optimization strategies for N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of intermediates like 2-aminobenzamide derivatives with activated 3,5-dimethoxybenzoyl chloride. Key steps include:
- Amide bond formation : Use coupling agents (e.g., HATU, EDC) or bases (triethylamine, pyridine) to neutralize HCl byproducts .
- Solvent selection : Polar aprotic solvents (DMF, dichloromethane) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .
Q. Example Reaction Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 3,5-dimethoxybenzoyl chloride, DMF, 0–5°C | 65–70 | 90 |
| 2 | Triethylamine, RT, 12h | 75–80 | 95 |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.7–7.6 ppm) .
- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks (e.g., [M+H]+ at m/z 343.1) .
- IR Spectroscopy : Validate amide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
Q. Key NMR Peaks (DMSO-d₆)
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| OCH₃ | 3.82 | s (6H) | Methoxy |
| Ar-H | 6.74 | t (J=2.0 Hz) | Benzamide |
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
Q. Example Bioactivity Data
| Assay Type | Target | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| MTT | HepG2 | 12.3 µM | |
| COX-2 | Enzyme | 78% inhibition |
Advanced Research Questions
Q. How can target-specific mechanisms of action be elucidated for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or inflammatory targets (COX-2) .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins) to identify inhibition patterns .
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling cascades (e.g., MAPK/ERK) .
Case Study : A triazole analog showed selective EGFR inhibition (Kd = 0.8 µM) via π-π stacking with Tyr1045 .
Q. How can contradictory bioactivity data between studies be resolved?
Methodological Answer:
- Assay Standardization : Control variables (e.g., cell passage number, serum concentration) .
- Metabolite Profiling : LC-MS to identify degradation products affecting activity .
- Orthogonal Assays : Validate cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT .
Example : Discrepancies in IC₅₀ values for MCF-7 cells were traced to serum-induced compound aggregation .
Q. What strategies enhance target specificity through SAR studies?
Methodological Answer:
Q. SAR Table
| Derivative | Modification | IC₅₀ (HepG2, µM) | Selectivity Index |
|---|---|---|---|
| Parent | None | 12.3 | 2.1 |
| Cl-subst | 3-Cl | 8.9 | 5.6 |
Q. How can computational methods predict metabolic stability?
Methodological Answer:
Q. What crystallographic techniques confirm solid-state structure?
Methodological Answer:
Q. Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.054 |
| C-N-C bond angle | 120.5° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
